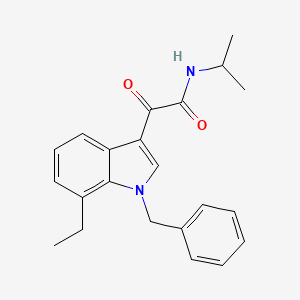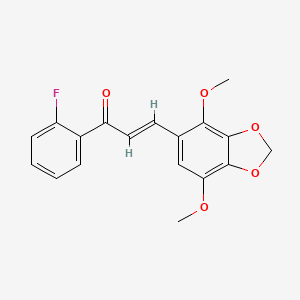![molecular formula C15H14N6O B11475906 2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11475906.png)
2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a heterocyclic compound that contains both pyridine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Coupling with Pyridine Derivatives: The triazole intermediate is then coupled with pyridine derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Acylation Step: The final step involves the acylation of the coupled product with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of 2-[5-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine rings, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[5-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimalarial, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of metal-organic frameworks (MOFs) and coordination polymers due to its ability to form stable complexes with metal ions.
Chemical Biology: The compound is used as a probe to study enzyme mechanisms and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[5-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine rings can participate in π-π stacking interactions and hydrogen bonding. These interactions enable the compound to modulate the activity of its targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage but lack the triazole ring.
3-Bromoimidazo[1,2-a]pyridines: These compounds contain a pyridine ring fused with an imidazole ring, differing from the triazole ring in the target compound.
Uniqueness
2-[5-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is unique due to the presence of both pyridine and triazole rings, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with biological targets and the formation of stable metal complexes, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H14N6O |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C15H14N6O/c22-14(18-9-11-3-6-16-7-4-11)8-13-19-15(21-20-13)12-2-1-5-17-10-12/h1-7,10H,8-9H2,(H,18,22)(H,19,20,21) |
InChI Key |
UZRUKROKBAENJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11475831.png)
![3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11475834.png)
![5-Benzyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11475839.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B11475840.png)
![2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3-dihydro-1H-benzimidazol-1-yl)ethanone](/img/structure/B11475845.png)
![3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11475848.png)
![4-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11475859.png)
![Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475862.png)
![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11475871.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide](/img/structure/B11475872.png)
![5-(2-ethoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11475882.png)
![(2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide](/img/structure/B11475889.png)
